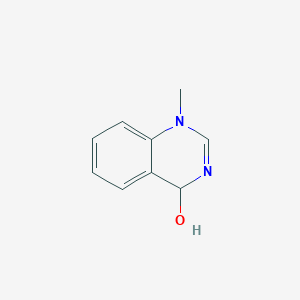
1-Methyl-1,4-dihydroquinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Metil-1,4-dihidroquinazolin-4-ol es un compuesto heterocíclico que pertenece a la familia de las quinazolinas. Las quinazolinas son conocidas por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas. La estructura de 1-Metil-1,4-dihidroquinazolin-4-ol consiste en un núcleo de quinazolina con un grupo metilo en la posición 1 y un grupo hidroxilo en la posición 4, lo que lo convierte en un compuesto único e interesante para varios estudios científicos.
Métodos De Preparación
La síntesis de 1-Metil-1,4-dihidroquinazolin-4-ol se puede lograr a través de varios métodos. Un enfoque común implica la reacción de condensación de un solo recipiente y tres componentes de anhídrido isatoico, aldehídos y aminas en presencia de ácido acético en condiciones de reflujo . Este método es eficiente y proporciona buenos rendimientos del producto deseado. Otro método implica el uso de líquidos iónicos como catalizadores, que ofrecen una ruta ecológica y eficiente para la síntesis de derivados de quinazolina . Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala, asegurando una alta pureza y rendimiento.
Análisis De Reacciones Químicas
1-Metil-1,4-dihidroquinazolin-4-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar derivados de quinazolinona. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden convertir los derivados de quinazolinona de nuevo a formas de dihidroquinazolina. El borohidruro de sodio es un agente reductor típico utilizado en estas reacciones.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en diferentes posiciones del anillo de quinazolina. Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se utilizan comúnmente.
Cicloadición: Este compuesto puede participar en reacciones de cicloadición, formando varias estructuras cíclicas. Estas reacciones a menudo requieren catalizadores y condiciones de reacción específicas.
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación generalmente produce derivados de quinazolinona, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de quinazolina .
Aplicaciones Científicas De Investigación
1-Metil-1,4-dihidroquinazolin-4-ol tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-Metil-1,4-dihidroquinazolin-4-ol implica su interacción con objetivos moleculares y vías específicos. Por ejemplo, se ha demostrado que inhibe ciertas enzimas, como la α-amilasa y la α-glucosidasa, que participan en el metabolismo de los carbohidratos . El compuesto se une a los sitios activos de estas enzimas, previniendo su función normal y, por lo tanto, ejerciendo sus efectos biológicos. Además, puede interactuar con varios receptores y vías de señalización, contribuyendo a su potencial terapéutico .
Comparación Con Compuestos Similares
1-Metil-1,4-dihidroquinazolin-4-ol se puede comparar con otros compuestos similares en la familia de las quinazolinas:
Quinazolinona: Este compuesto carece del grupo hidroxilo en la posición 4, pero comparte la estructura del núcleo de quinazolina.
2,3-Dihidroquinazolin-4(1H)-ona: Este derivado tiene una estructura similar pero con diferentes sustituyentes en las posiciones 2 y 3.
4(3H)-Quinazolinona: Este compuesto tiene un grupo carbonilo en la posición 4 en lugar de un grupo hidroxilo.
La singularidad de 1-Metil-1,4-dihidroquinazolin-4-ol radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas en comparación con otros derivados de quinazolina.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
1-methyl-4H-quinazolin-4-ol |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-9(12)7-4-2-3-5-8(7)11/h2-6,9,12H,1H3 |
Clave InChI |
ALSOPSFXZCSFRW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(C2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


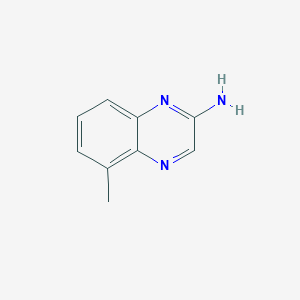
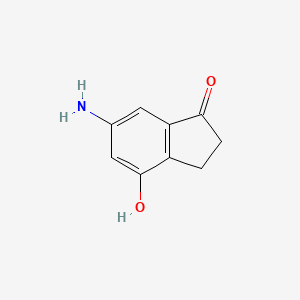

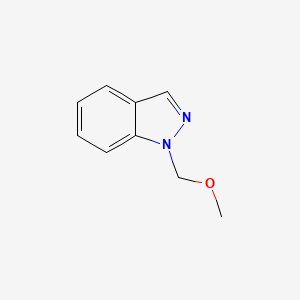

![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)
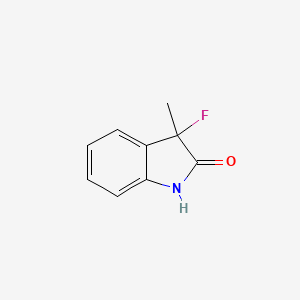
![2H-Pyrrolo[2,3-F]benzoxazole](/img/structure/B11918477.png)




![(7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918499.png)

